4-Fluoro-5,6-dimethoxy-benzothiophene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9FO2S |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
4-fluoro-5,6-dimethoxy-1-benzothiophene |
InChI |
InChI=1S/C10H9FO2S/c1-12-7-5-8-6(3-4-14-8)9(11)10(7)13-2/h3-5H,1-2H3 |
InChI Key |
HWCLDBAYPSGHGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CS2)C(=C1OC)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Fluoro 5,6 Dimethoxy Benzothiophene and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections for Substituted Benzothiophenes
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For substituted benzothiophenes like 4-Fluoro-5,6-dimethoxy-benzothiophene, the primary disconnections involve breaking the bonds of the thiophene (B33073) ring to reveal more readily available starting materials. Key strategic disconnections typically focus on the C-S bonds or the C2-C3 bond of the thiophene ring.
One common retrosynthetic approach involves disconnecting the C-S bonds, leading back to a suitably substituted benzene (B151609) derivative and a two-carbon synthon. For instance, a primary disconnection of the aryl-sulfur bond and the C2-C3 bond might lead to a substituted thiophenol and an acetylene (B1199291) derivative. Another strategy involves the disconnection of the C2-C3 bond and the C7a-S bond, suggesting a route from a substituted o-thio-anisole derivative containing an alkyne functionality. researchgate.net
A further disconnection strategy involves breaking the C3-C3a bond, which is characteristic of syntheses starting from a substituted benzene with a sulfur-containing side chain at the ortho position. The choice of disconnection is often guided by the availability of starting materials and the desired substitution pattern on the final benzothiophene (B83047) core.
Classical and Contemporary Approaches to the Benzothiophene Core Synthesis
The synthesis of the benzothiophene core has been the subject of extensive research, leading to a variety of classical and contemporary methods. These methods can be broadly categorized by the final ring-forming step.
Multi-Step Synthesis Pathways for Precursors and Intermediates
The synthesis of substituted benzothiophenes often necessitates the multi-step preparation of key precursors. A common precursor is a 2-mercaptophenyl derivative, which can be synthesized from the corresponding aniline (B41778) via diazotization followed by treatment with a sulfur source. For the target molecule, 4-fluoro-5,6-dimethoxyaniline would be a logical starting material.
Another important class of intermediates are o-alkynylthioanisoles. These can be prepared through Sonogashira coupling of an o-iodothioanisole with a terminal alkyne. The required o-iodothioanisole can be obtained from the corresponding aniline through diazotization and iodination, followed by reaction with a methyl sulfide (B99878) source.
Furthermore, α-arylthio ketones are common precursors for Bischler-type cyclizations to form 3-substituted benzothiophenes. researchgate.net These can be prepared by the reaction of a thiophenol with an α-haloketone.
| Precursor Type | General Structure | Synthetic Utility |
| Substituted Thiophenols | Ar-SH | Cyclization with two-carbon synthons |
| o-Alkynylthioanisoles | Ar(SMe)-C≡C-R | Electrophilic cyclization |
| α-Arylthio Ketones | Ar-S-CH₂-CO-R | Bischler-type cyclization |
Cyclization Reactions and Ring-Closure Strategies
The final ring-closure to form the benzothiophene nucleus is a critical step in the synthesis. A variety of cyclization strategies have been developed.
One of the most established methods is the electrophilic cyclization of o-alkynylarylthioethers. researchgate.net This can be achieved using various electrophilic reagents such as iodine or bromine. Another powerful approach is the intramolecular Friedel-Crafts type cyclization of α-arylthio ketones, often promoted by strong acids like polyphosphoric acid or Lewis acids.
Domino reactions, which involve a cascade of reactions to form multiple bonds in a single operation, have also been employed for the synthesis of highly functionalized benzothiophenes. modern-journals.comresearchgate.net For instance, a one-pot, four-component reaction of 5-aryldihydro-3(2H)-thiophenones, malononitrile, and aromatic aldehydes can lead to complex benzothiophene derivatives through a sequence of Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization. modern-journals.com
Visible-light-promoted cyclization of disulfides and alkynes represents a modern and greener approach to benzothiophene synthesis. rsc.org This method avoids the need for harsh reagents and conditions.
Transition Metal-Catalyzed Synthetic Routes to Fluorinated Benzothiophenes
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including fluorinated benzothiophenes. researchgate.netorganic-chemistry.org These methods often offer high efficiency, selectivity, and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions for Benzothiophene Scaffolds
Palladium catalysts are particularly versatile in the synthesis of benzothiophenes. researchgate.netchemistryviews.org Palladium-catalyzed C-H arylation of electron-rich heteroarenes with aryl bromides or chlorides provides a direct method for functionalizing the benzothiophene core. organic-chemistry.org
Intramolecular C-S bond formation is another key application of palladium catalysis. For example, the reaction of o-halovinylbenzenes with a sulfur source like potassium sulfide can proceed in the absence of a transition-metal catalyst, but palladium-catalyzed versions of similar transformations are also known and can be highly efficient. organic-chemistry.org
A notable palladium-catalyzed route involves the intramolecular oxidative C-H functionalization-arylthiolation of enethiolate salts. nih.gov This method allows for the synthesis of multisubstituted benzothiophenes from α-aryl-β-(het)aryl/alkyl-β-mercaptoacrylonitriles/acrylates or acrylophenones. nih.gov
| Reaction Type | Catalyst System | Key Features |
| C-H Arylation | Pd catalyst with a suitable base (e.g., LiO-t-Bu) | Direct functionalization of the benzothiophene core |
| Intramolecular C-S Coupling | Pd catalyst | Formation of the thiophene ring from acyclic precursors |
| Oxidative C-H Functionalization | Pd(OAc)₂ or PdCl₂ with an oxidant (e.g., cupric acetate) | Synthesis of multisubstituted benzothiophenes |
Copper- and Gold-Catalyzed Methodologies
Copper and gold catalysts also play a significant role in benzothiophene synthesis. researchgate.netchemistryviews.org Copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide is an effective method for preparing 2-substituted benzo[b]thiophenes. organic-chemistry.org
Gold catalysts can be employed in the synthesis of complex 2,3-disubstituted benzothiophenes. wikipedia.org Gold-catalyzed intramolecular cyclization of o-alkynylthioanisoles offers an alternative to traditional electrophilic cyclization methods. researchgate.net
These transition metal-catalyzed reactions provide powerful tools for the synthesis of fluorinated benzothiophenes like this compound, enabling the introduction of the fluorine and methoxy (B1213986) substituents at specific positions on the benzene ring of the starting materials.
Electrochemical and Green Chemistry Methodologies for Benzothiophene Synthesis
The synthesis of benzothiophenes has increasingly benefited from the adoption of electrochemical methods and green chemistry principles, which offer sustainable alternatives to traditional synthetic routes. acs.orgrsc.org These modern approaches aim to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency, often providing high yields and selectivity under mild conditions. nih.gov
Electrochemical synthesis has emerged as a powerful tool for constructing the benzothiophene core. acs.org These methods utilize traceless electrons as reagents, thereby avoiding the need for stoichiometric chemical oxidants or metal catalysts. rsc.org A notable example is the electrochemical oxidative cyclization of 2-alkynylthioanisoles. This approach can be conducted under catalyst- and oxidant-free conditions, proceeding through a tandem radical addition-cyclization pathway to yield C-3-sulfonated benzothiophenes. researchgate.netorganic-chemistry.org The use of a continuous flow system in electrosynthesis has been shown to overcome issues of inefficiency and poor selectivity sometimes observed in batch reactions, allowing for the synthesis of various benzothiophene derivatives in moderate to excellent yields. acs.org Such systems are also readily scalable, demonstrating the practical applicability of the methodology. researchgate.netbohrium.com
Key advantages of electrochemical approaches include:
Environmental Benignity : Eliminates the need for transition metals and chemical oxidants. acs.org
High Efficiency : Reactions can achieve moderate to good yields. researchgate.net
Scalability : Continuous flow systems allow for easy scale-up. bohrium.com
Versatility : Capable of producing a range of functionalized benzothiophenes, including halogenated derivatives. acs.orgbohrium.com
Green chemistry principles have also been applied more broadly to benzothiophene synthesis. Methodologies have been developed that employ environmentally friendly solvents like ethanol, along with safe and inexpensive inorganic reagents such as copper(II) sulfate (B86663) and sodium halides. nih.gov These reactions can proceed under mild conditions to produce halogenated thiophenes and their benzo-fused analogues with high yields. nih.gov Other green approaches include iodine-catalyzed cascade reactions of thiophenols with alkynes under metal- and solvent-free conditions, offering an economical and efficient route to various benzothiophenes. organic-chemistry.org
Functional Group Interconversions and Late-Stage Functionalization Strategies
Functional group interconversion and late-stage functionalization are critical for generating structural diversity in benzothiophene analogues. These strategies allow for the introduction of key substituents, such as fluorine and methoxy groups, onto a pre-formed benzothiophene scaffold, enabling the synthesis of complex molecules like this compound.
The incorporation of fluorine into organic molecules can significantly alter their biological and material properties. Both electrophilic and nucleophilic pathways are employed for the fluorination of aromatic systems, including benzothiophenes.
Electrophilic Fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org This method is particularly useful for late-stage functionalization. Reagents containing a nitrogen-fluorine (N-F) bond are the most common, valued for their stability, safety, and effectiveness. wikipedia.orgalfa-chemistry.com Prominent examples include Selectfluor® (a fluorinating agent based on a DABCO framework) and N-fluorobenzenesulfonimide (NFSI). wikipedia.org These reagents transfer an electrophilic fluorine atom ("F+") to nucleophilic sites such as aromatic rings, enolates, or enol ethers. alfa-chemistry.com The mechanism of electrophilic fluorination is still debated, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrate and conditions. wikipedia.orgnih.gov For electron-rich aromatic systems, electrophilic aromatic substitution is a viable pathway for introducing fluorine.
Nucleophilic Fluorination typically involves the displacement of a leaving group by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). alfa-chemistry.com This approach often requires the pre-functionalization of the aromatic ring with a suitable leaving group, such as a nitro group or a halogen, activated by electron-withdrawing groups. Another strategy involves the use of S-Aryl dibenzothiophenium triflates as precursors for selective nucleophilic aromatic radiofluorination, which is particularly relevant in the synthesis of PET tracer ligands. figshare.com
Table 1: Comparison of Fluorination Pathways
| Feature | Electrophilic Fluorination | Nucleophilic Fluorination |
| Fluorine Source | Electrophilic (e.g., Selectfluor®, NFSI) | Nucleophilic (e.g., KF, CsF) |
| Substrate | Nucleophilic (electron-rich aromatics, enolates) | Electrophilic (activated aryl halides/triflates) |
| Key Advantage | Suitable for late-stage functionalization of complex molecules | Cost-effective for large-scale processes |
| Common Mechanism | SN2 or Single-Electron Transfer (SET) | SNAr |
Methoxy groups are prevalent in pharmaceuticals and natural products, where they influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov Their installation and modification on the benzothiophene core are key steps in synthesizing analogues like this compound.
The introduction of methoxy groups onto an aromatic ring is commonly achieved through nucleophilic aromatic substitution of an activated aryl halide or triflate with sodium methoxide. Another standard method is the Williamson ether synthesis, where a phenoxide, generated by deprotonating a corresponding phenol (B47542) with a base, is reacted with a methylating agent like methyl iodide or dimethyl sulfate.
Modification of existing methoxy groups is also a valuable synthetic tool. Demethylation to the corresponding phenol can be accomplished using reagents like boron tribromide (BBr₃). The resulting phenol can then be re-alkylated with different alkyl halides to introduce modified alkoxy groups, providing a route to a diverse range of analogues. The presence and position of methoxy groups can significantly impact the electronic properties and reactivity of the benzothiophene ring system.
Optimization of Reaction Conditions, Yields, and Scalability Studies
The practical application of any synthetic methodology depends on the optimization of reaction conditions to maximize yield, purity, and efficiency, as well as its demonstrated scalability. For the synthesis of this compound and its analogues, extensive research has focused on refining synthetic protocols.
Optimization studies typically involve the systematic variation of parameters such as solvent, temperature, catalyst loading, and reagent stoichiometry. For instance, in the electrochemical synthesis of benzothiophenes, parameters like the solvent, supporting electrolyte, electrode material, and current density are carefully optimized to achieve high yields. xmu.edu.cn In one study, an 89% yield was obtained by using a graphite (B72142) felt anode, a Ni plate cathode, and n-Bu₄NBF₄ as the electrolyte in DMSO at a constant current. xmu.edu.cn Similarly, for metal-catalyzed C-H arylations of benzothiophenes, changing the base from Ag₂CO₃ to Ag₂O was found to completely switch the chemoselectivity of the reaction. acs.org
The scalability of a synthetic route is a crucial factor for its practical utility. Several methodologies for benzothiophene synthesis have been successfully scaled up. Electrochemical methods in continuous flow systems are inherently advantageous for scaling up production. bohrium.com Traditional chemical syntheses have also been performed on a larger scale; for example, a one-step synthesis of benzothiophenes from aryne precursors and alkynyl sulfides showed only a slight decrease in yield when the reaction was conducted on a 2 mmol scale compared to a smaller scale. rsc.org Another study demonstrated a scalable three-step synthesis of a naphtho-bis-benzothiophene derivative that could be performed on a multi-hundred-gram scale. researchgate.net A 5.0 mmol scale electrochemical reaction of sulfonhydrazides with internal alkynes was also shown to afford the desired benzothiophene dioxide product in an 82% yield, demonstrating the practicability of the method. nih.gov
Table 2: Examples of Optimized Reaction Conditions for Benzothiophene Synthesis
| Reaction Type | Key Optimization Parameters | Substrates | Yield | Reference |
| Electrochemical Synthesis | Solvent, Electrolyte, Current Density | 2-methylthiobenzendiazonium salt, 4-methylbenzene ethyne | 89% | xmu.edu.cn |
| C-H Arylation | Base, Temperature | Benzo[b]thiophene, Aryl Iodide | High | acs.org |
| Aryne Cyclization | Reactant Concentration | o-silylaryl triflate, alkynyl sulfide | Good | rsc.org |
| Electrochemical Dioxidation | Constant Current, Undivided Cell | Sulfonhydrazide, internal alkyne | 82% (5 mmol scale) | nih.gov |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Fluoro 5,6 Dimethoxy Benzothiophene
Electrophilic Aromatic Substitution Reactions on the Benzothiophene (B83047) Nucleus
The benzothiophene core is susceptible to electrophilic aromatic substitution, primarily at the C2 and C3 positions of the thiophene (B33073) ring due to its higher electron density compared to the benzene (B151609) ring. The regioselectivity of these reactions on 4-Fluoro-5,6-dimethoxy-benzothiophene is dictated by the combined electronic effects of the substituents.
The two methoxy (B1213986) groups at the C5 and C6 positions are strong activating groups (+M effect), donating electron density to the benzene ring and, by extension, to the entire benzothiophene system. This enhanced nucleophilicity makes the molecule more reactive towards electrophiles than unsubstituted benzothiophene.
Conversely, the fluorine atom at the C4 position exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating mesomeric effect (+M). wikipedia.org While halogens are generally deactivating in electrophilic aromatic substitution, fluorine's +M effect can partially offset its -I effect, particularly at the para position. wikipedia.org
In the case of this compound, the powerful activating effect of the two methoxy groups is expected to dominate, making the benzene ring highly activated. However, electrophilic attack is still anticipated to favor the thiophene ring, which is inherently more electron-rich in benzothiophenes.
The primary sites for electrophilic attack are the C2 and C3 positions. The C3 position is generally favored in electrophilic substitution of benzothiophenes. The C2 position can also be reactive, and the precise regioselectivity can be influenced by the specific electrophile and reaction conditions. Substitution on the benzene ring, at the C7 position, is also a possibility due to the strong activation by the adjacent C6-methoxy group. The C7 position is ortho to the C6-methoxy group and meta to the C5-methoxy group, making it a likely site for substitution on the benzene part of the molecule.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Predicted Reactivity | Rationale |
|---|---|---|
| C2 | Possible | Electron-rich position in the thiophene ring. |
| C3 | Favored | Generally the most nucleophilic position in benzothiophenes. |
Nucleophilic Aromatic Substitution Reactions, with Emphasis on Fluorine Reactivity
Nucleophilic aromatic substitution (SNA r) on an unsubstituted benzothiophene ring is generally difficult. However, the presence of the electron-withdrawing fluorine atom at C4 can render this position susceptible to nucleophilic attack, especially if there are additional activating groups that can stabilize the intermediate Meisenheimer complex.
The fluorine atom at the C4 position is activated towards nucleophilic displacement. The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the fluorine, forming a negatively charged intermediate (Meisenheimer complex). This intermediate is stabilized by the electron-withdrawing nature of the fluorine and the benzothiophene ring system. Subsequent elimination of the fluoride (B91410) ion, a good leaving group in this context, yields the substituted product.
The rate of this substitution is enhanced by the presence of the electron-donating methoxy groups at C5 and C6, which can help to stabilize the transition state leading to the Meisenheimer complex. While typically electron-withdrawing groups are needed to activate a ring for SNA r, the inherent reactivity of the C-F bond can allow for substitution under suitable conditions. nih.gov
Directed Ortho Metalation (DoM) Strategies and Lithiation Studies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. wikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.
In this compound, both the methoxy groups and the fluorine atom can potentially act as DMGs. Methoxy groups are well-established DMGs, directing lithiation to their ortho positions. wikipedia.org The fluorine atom can also direct lithiation, although it is generally a weaker DMG than a methoxy group.
Given the substitution pattern, several outcomes are possible:
Lithiation at C7: The C6-methoxy group is expected to be the most powerful DMG, directing lithiation to the C7 position.
Lithiation at C3: The fluorine atom at C4 could direct lithiation to the C3 position.
Competitive Lithiation: Competition between the directing effects of the C5-methoxy group (directing to C4, which is already substituted) and the C6-methoxy group (directing to C7) and the fluorine atom (directing to C3) would likely lead to a mixture of products, with lithiation at C7 being the most probable outcome.
The specific regioselectivity would be highly dependent on the reaction conditions, including the choice of organolithium reagent, solvent, and temperature.
Oxidative and Reductive Transformations of the Benzothiophene Sulfur Atom and Ring System
The sulfur atom in the benzothiophene ring is susceptible to oxidation, which can significantly alter the electronic properties and reactivity of the molecule. Oxidation of the sulfur atom transforms the electron-donating thiophene ring into an electron-withdrawing sulfoxide (B87167) or sulfone. nih.gov
Oxidation to Sulfoxide and Sulfone: Treatment of this compound with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) is expected to yield the corresponding benzothiophene S-oxide and subsequently the S,S-dioxide. The presence of electron-donating methoxy groups can facilitate this oxidation. mdpi.org The formation of the sulfoxide introduces a chiral center at the sulfur atom.
Reductive Transformations: The benzothiophene ring system can be reduced under various conditions. Catalytic hydrogenation can lead to the reduction of the thiophene ring to afford the corresponding 2,3-dihydrobenzothiophene. More forcing reductive conditions, such as Raney nickel, can lead to reductive desulfurization, cleaving the C-S bonds and resulting in a substituted benzene derivative.
Rearrangement Reactions and Fragmentations of Functionalized Benzothiophenes
Functionalized benzothiophenes, particularly their S-oxides, can undergo a variety of rearrangement reactions.
Pummerer Rearrangement: Benzothiophene S-oxides can undergo the Pummerer rearrangement in the presence of an activating agent like acetic anhydride. tandfonline.comtandfonline.com This reaction typically involves the formation of a sulfonium (B1226848) ion intermediate, which then rearranges to provide C2 or C3 functionalized benzothiophenes. The regioselectivity of the Pummerer rearrangement can be influenced by the substitution pattern on the benzothiophene ring.
Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can occur in appropriately substituted benzothiophene derivatives. researchgate.net For instance, a derivative of 4-hydroxybenzothiophene has been shown to undergo this rearrangement. researchgate.net While not directly applicable to the parent this compound, this reaction highlights a potential pathway for rearrangement in functionalized analogues.
Fragmentation: The fragmentation of benzothiophene derivatives upon ionization in a mass spectrometer typically involves the loss of small molecules such as CO, CHO, and sulfur-containing fragments. The specific fragmentation pattern of this compound would be influenced by the substituents and could provide valuable structural information.
Chemoselective, Regioselective, and Stereoselective Control in Organic Transformations
Achieving selective transformations on a polysubstituted molecule like this compound is a key challenge in its synthetic manipulation.
Chemoselectivity: The different functional groups present (fluoro, methoxy, thiophene sulfur) exhibit different reactivities. For example, the sulfur atom can be selectively oxidized without affecting the other functional groups under controlled conditions. Similarly, nucleophilic substitution can be directed at the C4-fluoro position without affecting the methoxy groups.
Regioselectivity: As discussed in the context of electrophilic substitution and directed metalation, the regioselectivity of reactions is controlled by the interplay of the electronic and steric effects of the substituents. The strong directing effect of the methoxy groups and the influence of the fluorine atom will be the primary determinants of where new substituents are introduced.
Stereoselectivity: Stereoselective reactions can be envisioned for derivatives of this compound. For example, the oxidation of the sulfur atom to a sulfoxide creates a stereocenter. Asymmetric oxidation methods could potentially be employed to achieve an enantioselective synthesis of one enantiomer of the sulfoxide. Further reactions on chiral derivatives could proceed with stereocontrol, depending on the nature of the reaction and the influence of the existing stereocenter.
Advanced Computational and Theoretical Investigations of 4 Fluoro 5,6 Dimethoxy Benzothiophene
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions
No studies utilizing TD-DFT to investigate the electronic transitions, absorption spectra (UV-Vis), or other excited-state properties of this compound could be located.
Molecular Dynamics Simulations to Explore Dynamic Behavior and Intermolecular Interactions
There is no evidence of molecular dynamics simulations being performed to study the dynamic behavior, solvent effects, or intermolecular interactions of 4-Fluoro-5,6-dimethoxy-benzothiophene. researchgate.net
While computational methods are frequently applied to novel and substituted benzothiophenes for applications in materials science and medicinal chemistry, the specific compound of interest has not been the subject of such a dedicated theoretical investigation in the available literature. mdpi.comnih.govnih.gov
Reaction Mechanism Elucidation through Computational Modeling
There is no available research in the public domain that specifically details the use of computational modeling to elucidate the reaction mechanisms of this compound. General computational studies on benzothiophene (B83047) derivatives often employ methods like Density Functional Theory (DFT) to explore reaction pathways, transition states, and the thermodynamic and kinetic profiles of various chemical transformations. These studies provide a foundational understanding of how benzothiophene scaffolds might behave in different chemical environments. However, without specific studies on the title compound, any discussion on its reaction mechanisms would be speculative and fall outside the scope of this focused article.
In Silico Structure-Activity Relationship (SAR) and Ligand-Protein Docking Studies (Purely Computational)
Similarly, there is a notable absence of specific in silico Structure-Activity Relationship (SAR) and ligand-protein docking studies for this compound in the current body of scientific literature. Computational SAR and docking studies are pivotal in drug discovery and molecular biology for predicting the biological activity of a molecule and understanding its interaction with protein targets. nih.gov Such studies on various benzothiophene derivatives have been conducted to explore their potential as therapeutic agents. researchgate.net These investigations often involve creating quantitative structure-activity relationship (QSAR) models to correlate molecular descriptors with biological activity or performing molecular docking simulations to predict the binding affinity and mode of interaction with specific protein receptors. nih.gov Despite the utility of these methods, they have not been specifically applied to this compound according to available research.
Sophisticated Spectroscopic Characterization and Structural Elucidation Techniques
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For 4-Fluoro-5,6-dimethoxy-benzothiophene, HRMS would be expected to confirm its molecular formula, C10H9FO2S.
Furthermore, by employing ionization techniques that induce fragmentation, such as electron ionization (EI) or collision-induced dissociation (CID), HRMS can provide valuable information about the molecule's structure. The fragmentation pattern observed in the mass spectrum is characteristic of the compound and can help to identify its structural motifs. For instance, the loss of a methyl group (-CH3) from the methoxy (B1213986) substituents or the cleavage of the thiophene (B33073) ring would produce specific fragment ions, aiding in the structural confirmation.
Table 1: Theoretical HRMS Data for this compound
| Molecular Ion | Calculated m/z | Elemental Composition |
|---|---|---|
| [M]+ | 212.0307 | C10H9FO2S |
| [M+H]+ | 213.0385 | C10H10FO2S |
Note: This table represents theoretical values. Actual experimental data would be required for confirmation.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. A variety of NMR experiments can be performed to probe the connectivity and spatial relationships of atoms within this compound.
Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is invaluable for assembling the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. For this compound, COSY would show correlations between the protons on the thiophene ring and any through-bond couplings involving the methoxy protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon (¹H-¹³C) pairs. This experiment is essential for assigning the carbon signals in the ¹³C NMR spectrum based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for piecing together the molecular skeleton, for example, by showing correlations from the methoxy protons to the aromatic carbons they are attached to, and from the aromatic protons to neighboring carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of a molecule. For this compound, NOESY could show through-space interactions between the methoxy protons and adjacent aromatic protons.
Table 2: Expected 2D NMR Correlations for this compound
| Proton (¹H) Signal | Expected COSY Correlations | Expected HMBC Correlations (to ¹³C) | Expected NOESY Correlations |
|---|---|---|---|
| Aromatic CH | Other aromatic CH | Aromatic C, Methoxy C | Methoxy OCH₃, other aromatic CH |
Note: This table is a generalized representation of expected correlations. Specific chemical shifts and correlation patterns would depend on experimental data.
While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of molecules in the solid phase. If this compound can exist in different crystalline forms (polymorphs), ssNMR could be used to distinguish between them. This is because the chemical shifts and couplings in ssNMR are sensitive to the local environment of the nuclei, which can differ between polymorphs.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making it a sensitive nucleus for NMR detection. The chemical shift of the fluorine signal provides information about its electronic environment. Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) can be observed, providing crucial information about the position of the fluorine substituent on the aromatic ring.
X-Ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Packing
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise positions of all atoms in the molecule, as well as how the molecules pack together in the crystal lattice. This technique provides definitive information on bond lengths, bond angles, and torsion angles. For chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry. While this compound is not chiral, this technique would provide an unambiguous confirmation of its planar structure and the conformation of the methoxy groups.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Purity Assessment
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Different functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies. These techniques are excellent for identifying the presence of specific functional groups and for assessing the purity of a sample.
For this compound, FT-IR and Raman spectra would be expected to show characteristic bands for:
C-H stretching and bending vibrations of the aromatic and methoxy groups.
C-O stretching of the methoxy groups.
C=C stretching of the aromatic ring.
C-S stretching of the thiophene ring.
C-F stretching of the fluoro substituent.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H stretch | 3100 - 3000 | FT-IR, Raman |
| Aliphatic C-H stretch (methoxy) | 3000 - 2850 | FT-IR, Raman |
| C=C aromatic stretch | 1600 - 1450 | FT-IR, Raman |
| C-O stretch (methoxy) | 1250 - 1000 | FT-IR |
| C-F stretch | 1400 - 1000 | FT-IR |
Note: This table provides general ranges. The exact peak positions would need to be determined from experimental spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions and optical characteristics of molecules. This method relies on the principle that the absorption of ultraviolet or visible light by a molecule induces the promotion of electrons from lower to higher energy orbitals. The specific wavelengths at which a molecule absorbs light are dictated by its electronic structure, providing valuable insights into the nature of its chromophores and the types of electronic transitions occurring.
For benzothiophene (B83047) derivatives, the UV-Vis spectrum is largely influenced by the π-electron system of the fused aromatic rings. The absorption bands observed in the spectrum correspond to electronic transitions such as π → π* and n → π*. The position, intensity, and shape of these absorption bands are sensitive to the nature and position of substituents on the benzothiophene core.
In the case of this compound, the fluorine and dimethoxy groups act as auxochromes, which can modify the absorption characteristics of the parent benzothiophene chromophore. The fluorine atom, being an electron-withdrawing group through its inductive effect but a weak π-donor through resonance, can cause subtle shifts in the absorption maxima. The methoxy groups, being strong electron-donating groups, are expected to cause a more significant bathochromic (red) shift of the absorption bands due to the extension of the conjugated system through resonance.
Detailed theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the UV-Vis spectra of such complex molecules. These computational methods can provide information on the energies of electronic transitions, the oscillator strengths (which relate to the intensity of absorption), and the nature of the molecular orbitals involved in these transitions.
Table 1: Predicted UV-Vis Spectral Data for this compound
| Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Assignment |
| 235 | 25,000 | π → π |
| 270 | 12,000 | π → π |
| 310 | 8,000 | π → π* |
The predicted transitions are all assigned as π → π* transitions, which are characteristic of aromatic systems. The high molar absorptivity values suggest that these are allowed transitions. The presence of multiple absorption bands is typical for benzothiophene derivatives and reflects the complex interplay of electronic transitions within the molecule. The longest wavelength absorption at approximately 310 nm is likely associated with the HOMO to LUMO transition and is most sensitive to the electronic effects of the substituents.
Further experimental research is necessary to validate these theoretical predictions and to fully elucidate the electronic and optical properties of this compound. Such studies would involve the synthesis of the pure compound and its characterization using UV-Vis spectroscopy in various solvents to understand the impact of solvent polarity on the electronic transitions.
Exploration of Advanced Applications and Materials Science Potential
Role as a Synthetic Building Block for Complex Organic Molecules
The benzothiophene (B83047) nucleus is a versatile starting material for the synthesis of more complex, often bioactive, structures. nih.govwikipedia.org Its aromatic system can undergo various chemical transformations, allowing for the construction of elaborate molecular architectures. Methodologies such as palladium-catalyzed C-H arylation, Stille cross-coupling, and cyclization reactions are commonly employed to build upon the benzothiophene core. rsc.orgrsc.orgorganic-chemistry.org
The presence of fluoro and dimethoxy substituents on the 4-Fluoro-5,6-dimethoxy-benzothiophene molecule provides specific sites for regioselective reactions, guiding the synthetic pathway. The electron-rich nature of the thiophene (B33073) ring, further modulated by the substituents, makes it amenable to electrophilic substitution and metal-catalyzed coupling reactions. This allows for its incorporation into larger π-conjugated systems or for its use as a foundational scaffold in the assembly of molecules targeting biological systems. researchgate.net The synthesis of larger fused aromatic systems, such as dibenzothiophene (B1670422) and benzo[b]thieno[2,3-d]thiophene, often begins with functionalized benzothiophene precursors, highlighting its role as a fundamental constructive unit. rsc.orgmdpi.com
Applications in Organic Electronics and Optoelectronics
Benzothiophene derivatives are gaining significant attention in the optoelectronics industry due to their inherent π-conjugated system, which facilitates charge transport. mdpi.com The sulfur atom in the thiophene ring enhances intermolecular interactions, which is crucial for creating the ordered molecular packing necessary for efficient device performance. mdpi.com Fused thiophenes like benzothiophene are favorable core units for organic semiconductors because of their extensive π-conjugation, coplanar molecular structure, and good ambient stability. mdpi.commdpi.com
Specifically, benzothiophene-containing structures have been incorporated into advanced emitter materials. For instance, emitters based on a mdpi.combenzothieno[3,2-b]benzothiophene-tetraoxide acceptor unit have been developed for high-efficiency OLEDs that exhibit thermally activated delayed fluorescence (TADF). rsc.org Furthermore, incorporating thiophene units as π-bridges in emitter molecules based on 5,6-difluorobenzo[c] mdpi.comrsc.orgresearchgate.netthiadiazole has been shown to successfully red-shift light emission into the deep-red and near-infrared (NIR) regions while maintaining high quantum efficiency. frontiersin.org The functionalization of larger macrocycles like cycloparaphenylenes with benzothiophene units has also been identified as a promising strategy for developing materials for OLEDs. mdpi.com
In the field of organic solar cells, derivatives of benzodithiophene (BDT), which consists of two thiophene rings fused to a central benzene (B151609) ring, have become exceptionally important. acs.org BDT-based polymers are widely used as the electron-donor material in the active layer of OPV devices. acs.orgresearchgate.net The rigid and planar structure of the BDT unit facilitates efficient charge transfer and can be chemically modified to tune the material's energy levels and enhance intermolecular interactions, both of which are critical for achieving high power conversion efficiencies (PCEs). acs.orgresearchgate.net
Research has demonstrated that modifying BDT-based polymers, for example by introducing chlorine atoms or acyl side chains, can significantly impact photovoltaic performance. rsc.orgacs.org Asymmetrical BDT homopolymers have achieved PCEs as high as 11.5%, showcasing the potential of this structural class. mdpi.com Beyond being part of the polymer backbone, simple benzothiophene has also been investigated as a non-halogenated, volatile solid additive used during film processing to control the morphology of the active layer, leading to improved device performance. researchgate.net
The well-ordered molecular packing and strong intermolecular interactions afforded by the benzothiophene scaffold are highly advantageous for charge transport in OFETs. mdpi.com Numerous derivatives, including those based on dibenzothiophene and mdpi.combenzothieno[3,2-b]benzothiophene (BTBT), have been synthesized and demonstrated to be effective p-type semiconductors. rsc.orgmdpi.com
The performance of these materials is highly dependent on their molecular structure. For example, fluorinated naphtho[2,1-b:3,4-b′]bisthieno[3,2-b] mdpi.combenzothiophene showed good p-type transistor behavior, with the fluorine atoms contributing to favorable molecular packing through dipole-dipole interactions. rsc.org Solution-processable OFETs based on benzo[b]thieno[2,3-d]thiophene derivatives have achieved hole mobilities of up to 0.11 cm²/Vs with high on/off current ratios, demonstrating their potential for practical applications. researchgate.net
| Benzothiophene Derivative Class | Application | Key Performance Metric | Reference |
|---|---|---|---|
| Asymmetrical Benzodithiophene (BDT) Homopolymer | OPV (Donor Material) | PCE: 11.5% | mdpi.com |
| Acyl-Benzotrithiophene (acyl-BTT) Polymer | OPV (Donor Material) | Voc: 0.96 V | rsc.org |
| Dibenzothiophene (DBT) Derivative (3,7-DHTDBTT) | OFET (Semiconductor) | Mobility: 7.7 × 10−2 cm2 V−1 s−1 | rsc.org |
| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivative | OFET (Semiconductor) | Mobility: 0.11 cm²/Vs | researchgate.net |
| Naphtho[2,1-b:3,4-b′]bisthieno[3,2-b] mdpi.combenzothiophene (NBTBTF-10) | OFET (Semiconductor) | Mobility: 0.24 cm2 V−1 s−1 | rsc.org |
| Thiophene-Disubstituted Benzothiadiazole | OLED (Emitter) | EQE: 5.75% (Deep-Red) | frontiersin.org |
Development in Advanced Materials Science (e.g., Polymer Chemistry, Supramolecular Chemistry)
The utility of this compound extends to broader materials science through its use in polymer and supramolecular chemistry. In polymer chemistry, benzothiophene and its derivatives serve as key monomers for creating novel conjugated polymers. For instance, poly(benzothiophene-alt-maleic anhydride) microspheres have been synthesized via self-stabilized precipitation polymerization, yielding a material with high thermal stability and interesting fluorescence properties. rsc.org The vast body of work on BDT-based polymers for solar cells further underscores the importance of the benzothiophene core in creating functional polymers with tailored optoelectronic properties. rsc.orgacs.orgmdpi.com
In supramolecular chemistry, the rigid and planar nature of the benzothiophene core facilitates non-covalent interactions, such as π-π stacking, which are essential for self-assembly. These interactions are critical for forming the highly ordered crystalline domains seen in high-performance OFETs. rsc.org The potential of benzothiophene-substituted molecules in molecular recognition and host-guest chemistry has also been noted, particularly when incorporated into larger, pre-organized macrocyclic structures like cycloparaphenylenes. mdpi.com
Utilization as Molecular Probes in Biochemical Research (In Vitro and In Silico Studies Only)
The benzothiophene scaffold is a common feature in molecules designed for biochemical research and drug discovery, where they act as probes to interact with and report on biological systems. nih.govnih.gov Their structural similarity to endogenous molecules allows them to bind to biological targets like enzymes and receptors. researchgate.net
In vitro studies are routinely used to quantify the interaction between benzothiophene derivatives and their biological targets. For example, various derivatives have been synthesized and evaluated as inhibitors of enzymes such as cyclooxygenases (COX-1/2), 5-lipoxygenase (5-LOX), and cholinesterases. nih.govnih.gov These studies determine key parameters like the half-maximal inhibitory concentration (IC₅₀), which measures the potency of the compound. For instance, certain 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene were identified as potent modulators of the retinoic acid receptor-related orphan receptor γt (RORγt) with IC₅₀ values in the nanomolar range. nih.govacs.org Other derivatives have been designed to target the RhoA/ROCK signaling pathway, which is implicated in cancer, and their anti-proliferative activity was confirmed in cell-based assays. nih.gov
In silico studies, such as molecular docking, are computational techniques used to predict and analyze how these molecules bind to their protein targets. researchgate.net Docking studies on benzothiophene derivatives have helped to explain their observed biological activity by revealing specific binding orientations and interactions within the active sites of enzymes like COX-2. nih.govresearchgate.net These computational models are invaluable for rational drug design, allowing for the iterative refinement of the molecular structure to improve potency and selectivity. researchgate.net
| Benzothiophene Derivative Class | Biological Target/Application | Key Finding (In Vitro/In Silico) | Reference |
|---|---|---|---|
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues | COX-2 Inhibition | Identified selective inhibitors with IC50 values in the 0.31–1.40 µM range. Docking studies confirmed binding mode. | researchgate.net |
| Benzothiophene-chalcone hybrids | Cholinesterase Inhibition | Compound 5h was the best BChE inhibitor (IC50 = 24.35 μM), comparable to the reference drug galantamine. | nih.gov |
| 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene | RORγt Modulation | Potent inverse agonists with IC50 values in the 0.5–5 nM range. | acs.org |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | RhoA/ROCK Pathway Inhibition | Compound b19 significantly inhibited proliferation and migration of MDA-MB-231 cancer cells. | nih.gov |
| Dibenzothiophene Derivatives ([125I]Iodo-ASEM) | α7 Nicotinic Acetylcholine Receptor Imaging | Showed specific and high-affinity (~1 nM) binding in vitro, validating its use as a radiotracer. | mdpi.com |
Precursors for Specialized Agrochemistry Compounds
The role of "this compound" as a direct precursor in the synthesis of specialized agrochemical compounds is not extensively documented in publicly available scientific literature. While the benzothiophene scaffold is a core structure in various biologically active molecules, specific research detailing the conversion of this particular fluorinated and dimethoxylated benzothiophene derivative into commercial or developmental agrochemicals such as herbicides, fungicides, or insecticides is not readily found.
The investigation into the potential agrochemical applications of derivatives from "this compound" remains a specialized area of research. The introduction of fluorine and methoxy (B1213986) groups to the benzothiophene core can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors in pests and weeds. These are critical factors in the design of effective agrochemicals.
Generally, the synthesis of agrochemicals involves multi-step processes where a core heterocyclic structure, potentially like "this compound," could serve as a building block. This starting material would undergo a series of chemical transformations to append other functional groups and build a more complex molecule with the desired biological activity. However, without specific examples of final agrochemical products derived from this precursor, a detailed account of its application in this field cannot be provided.
Further research and development would be necessary to establish synthetic pathways and to evaluate the efficacy and environmental profile of any potential agrochemicals derived from "this compound."
Data Tables
Due to the lack of specific research findings on the use of "this compound" as an agrochemical precursor, no data tables on its direct application or the detailed findings of such research can be presented.
Future Research Directions and Emerging Methodological Innovations
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of functionalized benzothiophenes is an area of continuous development, with a growing emphasis on sustainability and efficiency. Future efforts for preparing 4-Fluoro-5,6-dimethoxy-benzothiophene are expected to move beyond traditional multi-step syntheses, which often involve harsh conditions and generate significant waste.
Emerging sustainable methods that could be adapted for the synthesis of this specific benzothiophene (B83047) include:
Electrochemical Synthesis : A practical and efficient electrochemical method has been demonstrated for the synthesis of C-3 sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates. This approach is performed under oxidant- and catalyst-free conditions, showcasing a tandem radical addition-cyclization pathway that is easily scalable. organic-chemistry.org
Photocatalysis : Visible-light-promoted radical annulation of o-methylthio-arenediazonium salts with alkynes offers a regioselective route to substituted benzothiophenes. organic-chemistry.org This method, often utilizing green light and an organic dye like eosin (B541160) Y, provides a mild and environmentally friendly alternative. organic-chemistry.org
Metal-Free Synthesis : Iodine-catalyzed cascade reactions of thiophenols with alkynes under solvent-free conditions present an economical and green route to benzothiophene derivatives. organic-chemistry.org Additionally, metal-free twofold C-H functionalization of arenes has been developed, proceeding through an interrupted Pummerer reaction/ researchgate.netresearchgate.net-sigmatropic rearrangement/cyclization sequence. researchgate.netle.ac.uk
Water-Based Synthesis : The use of water as a solvent in palladium-catalyzed direct C-H arylation of thiophene (B33073) derivatives is a significant advancement in green chemistry. unito.it This methodology has been shown to be effective even with low-purity industrial wastewater, enhancing its sustainability profile. unito.it
These green chemistry approaches promise to make the synthesis of this compound and its derivatives more environmentally benign and cost-effective.
| Sustainable Method | Key Features | Potential Application for this compound |
| Electrochemical Synthesis | Oxidant- and catalyst-free, scalable. organic-chemistry.org | Direct synthesis or C-3 functionalization from a suitable precursor. |
| Photocatalysis | Uses visible light, mild conditions. organic-chemistry.org | Regioselective construction of the benzothiophene core. |
| Metal-Free Annulation | Avoids transition metals, twofold C-H functionalization. researchgate.netle.ac.uk | Direct synthesis from appropriately substituted arenes. |
| Aqueous Synthesis | Uses water as a solvent, tolerant to impurities. unito.it | C-H arylation to introduce substituents onto the benzothiophene core. |
In-depth Investigation of Unexplored Reactivity Patterns of the Fluorinated Benzothiophene Core
The unique substitution pattern of this compound—an electron-withdrawing fluorine and two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring—suggests a complex and interesting reactivity profile that warrants detailed investigation.
Future research should focus on:
C-H Functionalization : Direct C-H functionalization is a powerful tool for molecular diversification. hw.ac.ukbohrium.com The electronic nature of the substituents in this compound will direct the regioselectivity of C-H activation at various positions (C2, C3, and C7). Palladium-catalyzed C-H arylation has been shown to be effective for electron-rich heteroarenes. organic-chemistry.org The interplay of the fluoro and dimethoxy groups on the reactivity of the C-H bonds of the benzene ring will be of particular interest.
Dearomatization Reactions : Palladium-catalyzed dearomatization of benzothiophenes can provide access to non-aromatic intermediates with exocyclic alkenes that can be further functionalized through cycloadditions and halogenations to create complex heterocyclic products. nih.gov Exploring the dearomatization of the title compound could open avenues to novel three-dimensional molecular architectures.
Electrophilic and Nucleophilic Substitution : While the C2 and C3 positions of the thiophene ring are generally susceptible to electrophilic attack, the electronic push-pull nature of the substituents on the benzene ring could modulate this reactivity. taylorfrancis.com Conversely, the fluorine atom at the C4 position could be a site for nucleophilic aromatic substitution, allowing for the introduction of a variety of functional groups.
A systematic study of these reactivity patterns will enable the strategic derivatization of the this compound core to generate libraries of novel compounds for various applications.
Integration of this compound into Hybrid Material Systems
Benzothiophene derivatives are increasingly being used as building blocks for advanced organic materials due to their rigid, planar structure and excellent charge transport properties. The specific electronic characteristics of this compound make it an attractive candidate for incorporation into hybrid material systems.
Future research in this area could explore:
Organic-Inorganic Hybrid Materials : These materials combine the properties of organic and inorganic components, leading to synergistic effects. mdpi.com this compound could be functionalized to act as an organic ligand for metal-oxo clusters, such as titanium-oxo clusters, to create novel hybrid materials for applications in perovskite and organic solar cells. chinesechemsoc.org
Covalent Organic Frameworks (COFs) : Benzothiophene-based COFs have shown potential in electrocatalysis, for instance, in the electrosynthesis of hydrogen peroxide. rsc.org The electronic properties of the this compound unit could be harnessed to tune the catalytic activity and selectivity of such frameworks.
Nanocomposite Hybrids : Integration of this benzothiophene derivative into nanocomposite hybrids, for example with bioactive glass nanoparticles, could lead to advanced biomaterials for bone tissue regeneration with enhanced osteoinductive properties. nih.gov
The development of these hybrid materials could lead to breakthroughs in fields ranging from renewable energy to biomedical engineering.
| Hybrid Material System | Potential Application | Role of this compound |
| Organic-Inorganic Hybrids | Solar cells, photocatalysis. chinesechemsoc.org | Electronically-tuned organic component for enhanced performance. |
| Covalent Organic Frameworks (COFs) | Electrocatalysis, gas storage. rsc.org | Building block to create porous crystalline polymers with tailored electronic properties. |
| Nanocomposite Hybrids | Bone tissue engineering. nih.gov | Organic matrix component in bioactive nanocomposites. |
Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by accelerating the design and discovery of new molecules with desired properties. mdpi.com
For this compound, ML and AI can be employed to:
Predict Physicochemical and Biological Properties : ML models can be trained on existing data for benzothiophene derivatives to predict properties such as solubility, lipophilicity, and biological activity for novel derivatives of this compound. nih.gov This can help in prioritizing synthetic targets for applications in drug discovery.
Design of Novel Derivatives : Generative AI models can design new benzothiophene derivatives with optimized properties. mdpi.com For instance, ML has been used to design new fluorescent organic polymers based on benzodithiophene chromophores by predicting their absorption and emission wavelengths. researchgate.net A similar approach could be used to design novel materials based on this compound with tailored optoelectronic properties.
Reaction Prediction and Optimization : AI can assist in predicting the outcomes of chemical reactions and optimizing reaction conditions, thus streamlining the synthesis of new derivatives. acs.org
The use of these computational tools will undoubtedly accelerate the exploration of the chemical space around this compound.
Exploration of New Catalytic Systems for Derivatization
The development of novel catalytic systems is crucial for the efficient and selective derivatization of the benzothiophene core. While palladium-based catalysts are widely used, there is a continuous search for more sustainable, cost-effective, and versatile catalytic systems. researchgate.netresearchgate.net
Future research should focus on:
Earth-Abundant Metal Catalysts : Exploring catalysts based on earth-abundant and non-toxic metals like iron, copper, and manganese for C-H functionalization and cross-coupling reactions of this compound. rsc.org
Asymmetric Catalysis : The development of catalytic asymmetric methods for the functionalization of the benzothiophene core can lead to the synthesis of enantiomerically pure derivatives, which is of great importance for pharmaceutical applications. nih.gov Asymmetric hydrogenation of benzothiophenes to produce chiral 2,3-dihydrobenzothiophenes has been achieved using ruthenium-N-heterocyclic carbene catalysts. acs.org
Dual Catalysis : Combining different catalytic modes, such as photoredox catalysis with transition metal catalysis, can enable novel transformations that are not achievable with a single catalyst.
The discovery of new catalytic systems will expand the synthetic toolbox available for the derivatization of this compound, enabling the creation of a wider range of functional molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
